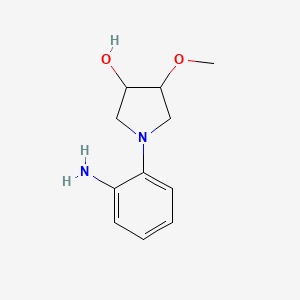

1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(2-aminophenyl)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-11-7-13(6-10(11)14)9-5-3-2-4-8(9)12/h2-5,10-11,14H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCZXPLWUWBJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to impact pathways such as tryptophan, vitamin b6, and purine metabolism. These pathways play crucial roles in various biological processes, including protein synthesis, neurotransmitter production, and DNA replication.

Pharmacokinetics

These properties are critical for understanding the bioavailability of the compound, its distribution within the body, how it is metabolized, and how it is eliminated from the body.

Result of Action

Related compounds have been found to have various effects, such as inhibiting cellular proliferation at the g1 to s transition phase of the cell cycle.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound.

Biochemical Analysis

Biochemical Properties

1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histone deacetylases, which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins. This interaction can lead to changes in chromatin structure and gene transcription. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of histone deacetylases, leading to alterations in gene expression patterns. This modulation can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with histone deacetylases, leading to enzyme inhibition. This inhibition results in increased acetylation of histone proteins, which can enhance gene transcription. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, further modulating cellular functions. These interactions can lead to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation. In terms of long-term effects, this compound has been observed to maintain its biological activity over extended periods, influencing cellular functions consistently.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cellular functions and promoting cell survival. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in amino acid metabolism, such as tryptophan and tyrosine metabolism. These interactions can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism. Additionally, this compound may modulate the activity of enzymes in the tricarboxylic acid cycle, further influencing cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with histone deacetylases and other nuclear proteins. Additionally, it may be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization patterns are essential for its role in regulating gene expression and cellular functions.

Biological Activity

1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol, a compound with the CAS number 2097985-26-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an amino group and a methoxy substituent, which contribute to its unique chemical properties. The molecular formula is CHNO, with a molecular weight of approximately 204.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group enhances its binding affinity, potentially modulating the activity of these targets. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : In vitro assays indicate that it may inhibit the growth of certain bacterial strains.

- Antiviral Properties : Investigations are ongoing to assess its efficacy against viral infections.

- Neuroactive Effects : Given its structural similarities to known neuroactive compounds, it may have implications in treating neurological disorders.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

In a study assessing the antimicrobial properties, this compound demonstrated significant inhibitory effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound possesses promising antimicrobial properties.

Antiviral Activity

Preliminary evaluations suggest that the compound may inhibit viral replication in cell cultures. Further studies are required to elucidate the specific mechanisms involved.

Case Studies and Comparative Analysis

A comparative analysis with similar compounds provides insight into the unique biological activity of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Aminophenyl)-3-hydroxypyrrolidin-4-one | Hydroxyl group instead of methoxy | Potentially different solubility and reactivity |

| 1-(2-Aminophenyl)-4-ethoxypyrrolidin-3-ol | Ethoxy group instead of methoxy | May alter pharmacokinetic properties |

This table highlights how variations in substituents can influence biological activity and pharmacological profiles.

Research Findings

Recent studies have focused on the therapeutic potential of this compound in various disease models. For instance, in cancer research, it was evaluated for cytotoxic effects against several human cancer cell lines:

| Cell Line | LC50 (nM) |

|---|---|

| U87 (Glioblastoma) | 200 ± 60 |

| MCF7 (Breast Cancer) | 150 ± 30 |

The results indicate that this compound exhibits significant cytotoxicity, particularly in glioblastoma cell lines.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs.

- Steric Effects : Bulky substituents like phenylethyl groups (e.g., compound 1a ) reduce steric accessibility, whereas the target compound’s methoxy group offers a balance between size and reactivity.

- Hydrogen Bonding: The 2-aminophenyl group in the target compound facilitates stronger hydrogen bonding compared to non-amine analogs (e.g., ), which may enhance interactions with biological targets.

Physicochemical Properties

- Melting Points: While direct data for the target compound is unavailable, analogs like 1-(4-Amino-2-(trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride exhibit a melting point of 227°C , suggesting similar derivatives may have high thermal stability.

- Solubility : The hydroxyl and methoxy groups in the target compound likely improve water solubility compared to lactam derivatives (e.g., ) but reduce lipophilicity relative to CF₃-containing analogs .

Quantum Chemical Insights

DFT studies on 1-(2-aminophenyl)pyrrole reveal a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity. The target compound’s methoxy group likely reduces this gap compared to CF₃ analogs, enhancing electrophilic interactions.

Preparation Methods

Nucleophilic Aromatic Substitution and Subsequent Reduction

- Starting from a nitro-substituted aromatic precursor, nucleophilic substitution with a pyrrolidine derivative bearing protected hydroxyl and methoxy groups is performed.

- The nitro group is subsequently reduced to the corresponding amine under mild conditions (e.g., iron and ammonium chloride in ethanol/water reflux).

- Protection groups on the pyrrolidine ring are removed to yield the free hydroxyl and methoxy functionalities.

Late-Stage Functionalization via SNAr Reactions

- A fluoro-substituted aromatic intermediate is reacted with a pyrrolidine amine under microwave heating in solvents such as dimethylacetamide (DMA) with bases like DIPEA.

- This reaction installs the pyrrolidine moiety onto the aromatic ring.

- Subsequent reduction and acylation steps afford further functionalized derivatives, which can be deprotected to yield the target compound or its analogs.

Protection and Deprotection Strategies

- Protecting groups such as tert-butoxycarbonyl (BOC), benzyl, or methoxycarbonyl are used to mask reactive amine or hydroxyl groups during multi-step synthesis.

- After key bond formations, these protecting groups are removed using acids like trifluoroacetic acid or hydrogenolysis to reveal the free functional groups.

Representative Reaction Scheme (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | Pyrrolidine derivative + fluoroaromatic compound, DIPEA, DMA, microwave heating at 140°C | Formation of pyrrolidinyl-substituted aromatic intermediate |

| 2 | Nitro group reduction | Fe, NH4Cl, ethanol/water, reflux | Conversion of nitro to amino group |

| 3 | Deprotection | Acidic or hydrogenolytic conditions | Removal of protecting groups, yielding free hydroxyl and methoxy groups |

| 4 | Purification | Flash silica chromatography | Isolation of pure this compound |

Analytical Data Supporting Preparation

- Proton nuclear magnetic resonance (1H NMR) spectra confirm the presence of aromatic protons, methoxy singlet (~3.8 ppm), and pyrrolidine ring protons.

- Mass spectrometry (ES+) data show molecular ion peaks consistent with the molecular weight of 208.26 g/mol.

- Chromatographic purification techniques such as flash silica chromatography using solvent gradients (e.g., 7 N NH3 in MeOH/DCM) are employed to isolate the target compound in high purity.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting materials | Fluoro-substituted aromatic compounds, pyrrolidine derivatives |

| Key reagents | DIPEA, Fe/NH4Cl (for reduction), protecting group reagents (BOC, benzyl) |

| Solvents | DMA, ethanol, water, methanol, DCM |

| Reaction conditions | Microwave heating (140°C, 30 min), reflux (1.5 h) |

| Purification methods | Flash silica chromatography with NH3/MeOH/DCM eluent |

| Characterization techniques | 1H NMR, mass spectrometry (ES+), chromatographic purity |

Research Findings and Notes

- The synthesis of this compound is aligned with methods used for related pyrrolidine compounds that exhibit biological activities such as enzyme inhibition and receptor modulation.

- The presence of both amino and hydroxyl groups on the pyrrolidine ring allows for further derivatization, making this compound a useful intermediate in pharmaceutical chemistry.

- The lack of detailed published synthetic protocols suggests that preparation methods may be proprietary or under development in specialized research settings.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol, considering regioselectivity and yield?

- Methodological Answer : Multi-step synthesis is typically employed, starting with functionalization of the pyrrolidine ring. A common approach involves:

- Step 1 : Protection of the amine group on the 2-aminophenyl moiety using tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

- Step 2 : Introduction of the methoxy group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity by optimizing reaction temperature (e.g., reflux in xylene for 24–48 hours) and catalysts (e.g., Pd/C for hydrogenation) .

- Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to recover the free amine.

Yields can be improved by chromatographic purification (silica gel, eluent: ethyl acetate/hexane) and recrystallization from methanol .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the methoxy group (δ ~3.3 ppm for H; δ ~55 ppm for C) and aromatic protons (δ 6.5–7.5 ppm). NOESY can resolve stereochemistry of the pyrrolidine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 223.1445 for CHNO) .

- IR Spectroscopy : Detects hydroxyl (broad peak ~3200–3500 cm) and amine (N–H stretch ~3300 cm) groups .

Q. How can researchers screen the biological activity of this compound in vitro?

- Methodological Answer :

- Target Selection : Prioritize neurological targets (e.g., serotonin receptors) based on structural analogs with known activity .

- Assay Design : Use competitive binding assays (radioligand displacement) or functional assays (cAMP modulation) in HEK293 cells transfected with target receptors.

- Controls : Include positive controls (e.g., known agonists/antagonists) and assess cytotoxicity via MTT assays .

Advanced Research Questions

Q. What strategies are recommended for resolving stereochemical ambiguities in this compound synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Compare retention times with enantiomerically pure standards .

- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to determine absolute configuration .

- Computational Modeling : Density Functional Theory (DFT) calculations predict stability of stereoisomers, guiding synthetic prioritization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell passage number) across labs .

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

- Structural Reanalysis : Verify compound purity (>95% via HPLC) and confirm stereochemistry using circular dichroism (CD) .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT). Prioritize poses with hydrogen bonds between the hydroxyl group and Asp116 .

- QSAR Modeling : Train models on pyrrolidine derivatives with known IC values, using descriptors like logP and polar surface area .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.